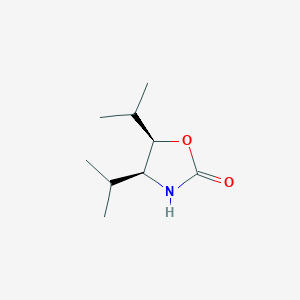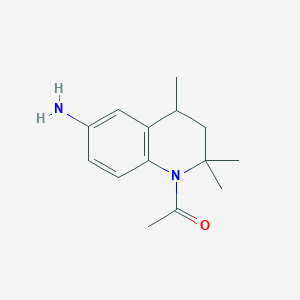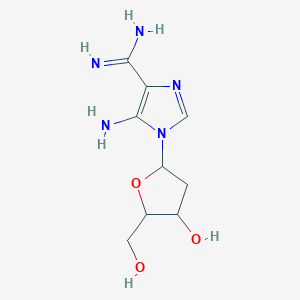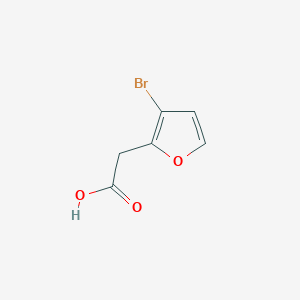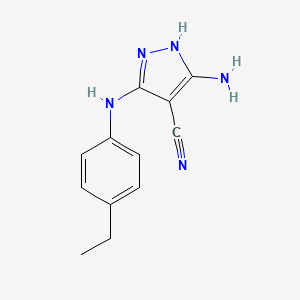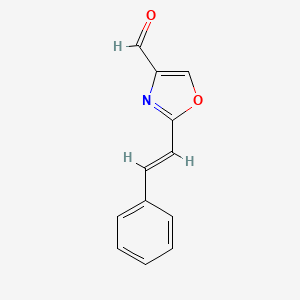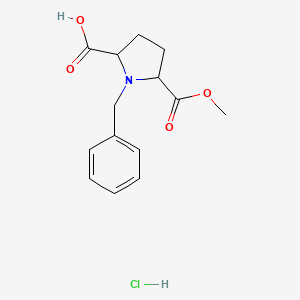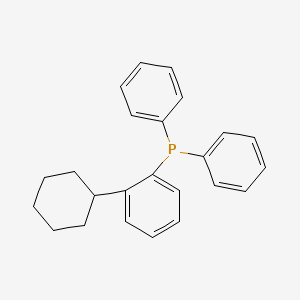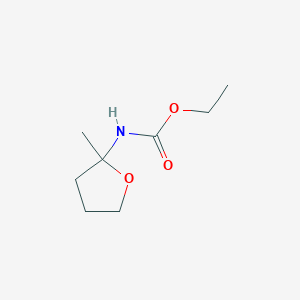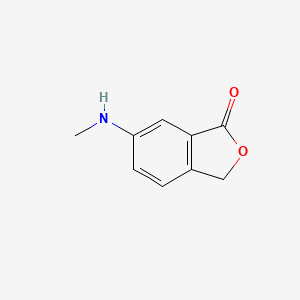![molecular formula C15H11ClN2O B12878102 4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-97-6](/img/structure/B12878102.png)
4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group and the aniline moiety in the structure of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)oxazoline, which is then further reacted with aniline to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Nitrated or halogenated derivatives of the aniline moiety.
科学的研究の応用
4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The aniline moiety can further enhance binding affinity through additional interactions. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
- 4-(2-(4-Cyanophenyl)oxazol-5-yl)aniline
- 4-(2-(4-Methylphenyl)oxazol-5-yl)aniline
- 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline
Comparison: 4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity
特性
CAS番号 |
89752-97-6 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
4-[2-(4-chlorophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
InChIキー |
HIYDHVUCABMKBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)

